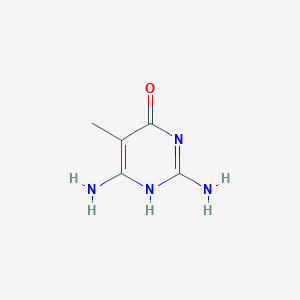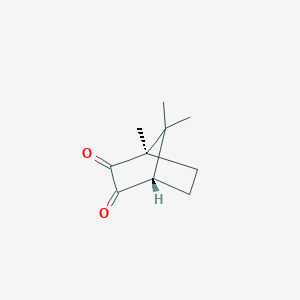
2,6-diamino-5-methyl-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-diamino-5-methyl-1H-pyrimidin-4-one, also known as MAP, is a compound that has gained significant attention in the field of scientific research due to its unique properties. MAP is a pyrimidine derivative that has been found to have various biochemical and physiological effects, making it a promising compound for further research.
Mecanismo De Acción
The mechanism of action of 2,6-diamino-5-methyl-1H-pyrimidin-4-one is not fully understood, but it is believed to interact with DNA and RNA through hydrogen bonding and π-π stacking interactions. This interaction can lead to changes in the structure and function of nucleic acids, which can have various effects on biological systems.
Biochemical and Physiological Effects:
2,6-diamino-5-methyl-1H-pyrimidin-4-one has been found to have various biochemical and physiological effects, including inhibition of tumor cell growth, induction of apoptosis, and inhibition of angiogenesis. Additionally, 2,6-diamino-5-methyl-1H-pyrimidin-4-one has been found to have antioxidant properties and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,6-diamino-5-methyl-1H-pyrimidin-4-one in lab experiments is its stability and ease of handling. Additionally, 2,6-diamino-5-methyl-1H-pyrimidin-4-one can be easily synthesized using various methods, making it readily available for research. However, one limitation of using 2,6-diamino-5-methyl-1H-pyrimidin-4-one is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 2,6-diamino-5-methyl-1H-pyrimidin-4-one, including the development of novel therapeutic agents based on its unique properties, the exploration of its potential as a diagnostic tool for various diseases, and the investigation of its role in biological systems. Additionally, further research is needed to fully understand the mechanism of action of 2,6-diamino-5-methyl-1H-pyrimidin-4-one and its effects on biological systems.
Métodos De Síntesis
2,6-diamino-5-methyl-1H-pyrimidin-4-one can be synthesized using various methods, including the reaction of 2,4,6-trichloropyrimidine with methanol and ammonia, or the reaction of 2,6-dichloro-5-methylpyrimidin-4-one with ammonia. The synthesis of 2,6-diamino-5-methyl-1H-pyrimidin-4-one is a complex process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
2,6-diamino-5-methyl-1H-pyrimidin-4-one has been found to have various scientific research applications, including as a fluorescent probe for imaging biological systems, as a building block for the synthesis of novel compounds, and as a potential therapeutic agent for the treatment of various diseases.
Propiedades
IUPAC Name |
2,4-diamino-5-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-2-3(6)8-5(7)9-4(2)10/h1H3,(H5,6,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNPMQHGAMNNPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














